molecular formula C16H14FN3O2 B4317364 N-(1H-benzimidazol-2-ylmethyl)-2-(4-fluorophenoxy)acetamide

N-(1H-benzimidazol-2-ylmethyl)-2-(4-fluorophenoxy)acetamide

Cat. No.: B4317364
M. Wt: 299.30 g/mol
InChI Key: RSRQWHOLHPYCNH-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-2-ylmethyl)-2-(4-fluorophenoxy)acetamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-2-ylmethyl)-2-(4-fluorophenoxy)acetamide typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Fluorophenoxy Group: The 4-fluorophenoxy group can be introduced via a nucleophilic substitution reaction using 4-fluorophenol and a suitable leaving group.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage by reacting the benzimidazole derivative with 4-fluorophenoxyacetic acid or its derivatives under appropriate conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, solvent selection, and reaction condition optimization.

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzimidazol-2-ylmethyl)-2-(4-fluorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated solvents, bases, acids, and other nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: As a candidate for drug development, particularly for diseases where benzimidazole derivatives have shown efficacy.

    Industry: As an intermediate in the production of agrochemicals, pharmaceuticals, and materials.

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-2-(4-fluorophenoxy)acetamide depends on its specific biological target. Generally, benzimidazole derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The fluorophenoxy group may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a wide range of biological activities.

    4-Fluorophenoxyacetic Acid: A related compound with herbicidal properties.

    Other Benzimidazole Derivatives: Compounds with similar structures but different substituents, such as N-(1H-benzimidazol-2-ylmethyl)-2-(4-chlorophenoxy)acetamide.

Uniqueness

N-(1H-benzimidazol-2-ylmethyl)-2-(4-fluorophenoxy)acetamide is unique due to the presence of both the benzimidazole core and the 4-fluorophenoxy group, which may confer distinct biological and chemical properties compared to other similar compounds.

Properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-2-(4-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O2/c17-11-5-7-12(8-6-11)22-10-16(21)18-9-15-19-13-3-1-2-4-14(13)20-15/h1-8H,9-10H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSRQWHOLHPYCNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CNC(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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